Stannane, tetrakis(4-chlorophenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

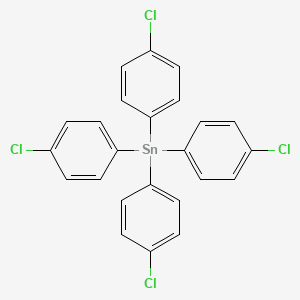

Tetrakis(4-chlorophenyl)stannane (Sn(C₆H₄Cl)₄) is an organotin compound featuring a central tin atom bonded to four 4-chlorophenyl groups. This compound is structurally significant due to its tetrahedral geometry and the electron-withdrawing nature of the chlorine substituents, which influence its reactivity and applications. The chlorine substituents enhance stability and may facilitate applications in materials science, such as constructing porous frameworks or catalytic systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: TETRAKIS(4-CHLOROPHENYL)TIN can be synthesized through the reaction of tin tetrachloride with 4-chlorophenylmagnesium bromide (Grignard reagent). The reaction typically proceeds as follows:

SnCl4+4C6H4ClMgBr→Sn(C6H4Cl)4+4MgBrCl

This reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the Grignard reagent .

Industrial Production Methods: Industrial production of TETRAKIS(4-CHLOROPHENYL)TIN follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in achieving consistent results .

Types of Reactions:

Substitution Reactions: TETRAKIS(4-CHLOROPHENYL)TIN can undergo nucleophilic substitution reactions where the 4-chlorophenyl groups are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various organotin derivatives.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, amines, and thiolates.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Reducing agents like lithium aluminum hydride are employed for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkoxides can yield tetraalkoxytin compounds .

Scientific Research Applications

Catalysis

Tetrakis(4-chlorophenyl)tin serves as a catalyst in various organic reactions. It has been utilized in polymerization processes and coupling reactions due to its ability to facilitate the formation of new chemical bonds. Its catalytic efficiency is often compared with other organotin compounds, demonstrating favorable turnover numbers in specific reactions .

Materials Science

In materials science, tetrakis(4-chlorophenyl)tin is explored for developing new materials with unique properties. Its structural characteristics allow it to participate in forming advanced polymers and composites that exhibit enhanced mechanical and thermal properties. The compound's reactivity can be tailored for specific applications by modifying its chemical environment.

Biological Studies

Research on tetrakis(4-chlorophenyl)tin has highlighted its potential biological activities and toxicity. Studies indicate that it may exhibit cytotoxic effects on various cell lines, influencing cell proliferation and apoptosis. Its endocrine-disrupting properties raise concerns regarding environmental impact and biological safety, necessitating further investigation into its mechanisms of action within living organisms .

Case Study 1: Catalytic Activity

A study demonstrated that tetrakis(4-chlorophenyl)tin could effectively catalyze the carbonylation of epoxides to form β-lactones with high selectivity. The catalyst showed a turnover number exceeding 1000 without producing side products, indicating its potential for industrial applications in organic synthesis .

Case Study 2: Biological Impact

Research published in environmental toxicology highlighted the cytotoxic effects of tetrakis(4-chlorophenyl)tin on human cell lines. The study found that exposure led to significant alterations in cell viability and proliferation rates, suggesting a need for careful handling and regulation of this compound due to its potential health risks .

Mechanism of Action

The mechanism by which TETRAKIS(4-CHLOROPHENYL)TIN exerts its effects involves the interaction of the tin center with various substrates. The tin atom can coordinate with different ligands, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural Analogues with Aryl Substituents

(a) Tetrakis[4-(trifluoromethyl)phenyl]stannane

- Molecular Formula : Sn(C₆H₄CF₃)₄

- Molecular Weight : ~840 g/mol (estimated).

- Key Features : The trifluoromethyl (-CF₃) groups are strongly electron-withdrawing, enhancing oxidative stability compared to chlorine. Single-crystal X-ray studies confirm tetrahedral geometry, with disorder observed in fluorine positions .

- Applications: Potential use in fluorinated materials or electronics due to low polarizability.

(b) Tetrakis[2,3,5,6-tetrafluoro-4-(pentafluorophenoxy)phenyl]stannane

- Molecular Formula : C₄₈F₃₆O₄Sn

- Molecular Weight : 1443.2 g/mol .

- Key Features : Highly fluorinated structure with 12 fluorine atoms per phenyl ring, leading to extreme hydrophobicity.

- Applications : Specialized intermediates for high-performance polymers or coatings .

(c) Chloro[tris(4-chlorophenyl)]stannane

- Molecular Formula : ClSn(C₆H₄Cl)₃

- Molecular Weight : 488.8 g/mol .

- Key Features : Contains three 4-chlorophenyl groups and one chloride ligand. The chloride enhances solubility in polar solvents, unlike the fully substituted Sn(C₆H₄Cl)₄.

- Applications: Possible precursor for organotin catalysts or agrochemicals .

Amino-Substituted Stannanes

(a) Tetrakis(dimethylamino)stannane

- Molecular Formula : Sn(N(CH₃)₂)₄

- Molecular Weight : 310.1 g/mol .

- Key Features: Amino groups donate electron density to tin, increasing nucleophilicity.

- Applications : Used in chemical vapor deposition (CVD) for tin-containing thin films .

Borate and Porphyrin Analogues

(a) Potassium Tetrakis(4-chlorophenyl)borate

- Molecular Formula : K[B(C₆H₄Cl)₄]

- Molecular Weight : 496.1 g/mol .

- Key Features : Boron-centered analog with Cl-substituted aryl groups. Forms stable ion pairs with cations.

- Applications : Ion-selective electrodes and fluorescent optodes for sodium detection .

(b) Fe(5,10,15,20-tetrakis(4-chlorophenyl)porphyrin)Cl

- Molecular Formula : C₄₄H₂₄Cl₄FeN₄Cl

- Molecular Weight : ~920 g/mol (estimated).

- Key Features : Chlorophenyl-substituted porphyrin with iron, enabling redox activity.

- Applications : Catalysis or biomimetic studies .

Data Table: Comparative Properties of Selected Stannanes

Q & A

Basic Research Questions

Q. What synthesis strategies are validated for tetrakis(4-chlorophenyl)stannane, and how do reaction conditions influence yield?

- The organolithium route is a primary method, where aryl lithium reagents react with SnCl₄ to form tetraarylstannanes. For example, tetrakis[4-trifluoromethylphenyl]stannane was synthesized using this approach, with yields dependent on stoichiometry and reaction time . Adjusting solvent polarity (e.g., THF vs. diethyl ether) and temperature (-78°C to room temperature) can optimize intermediate stability and product purity.

Q. Which spectroscopic techniques are critical for characterizing tetrakis(4-chlorophenyl)stannane?

- 119Sn-NMR is essential for confirming tin coordination environments, with shifts typically between -200 to -400 ppm for tetraarylstannanes. X-ray crystallography resolves molecular geometry, as demonstrated for di-[4-(trifluoromethyl)phenyl]dichlorostannane (Sn–Cl bond length: ~2.42 Å) . TOF-MS identifies fragmentation patterns, such as loss of chlorophenyl groups (~m/z 350–400) .

Q. How does the compound’s stability vary under different storage conditions?

- Stability studies recommend inert atmospheres (N₂/Ar) and low temperatures (-20°C) to prevent hydrolysis or oxidation. Structural analogs like tetradodecylammonium tetrakis(4-chlorophenyl)borate degrade at >80°C, suggesting similar thermal sensitivity for stannane derivatives .

Advanced Research Questions

Q. What mechanistic insights explain contradictory 119Sn-NMR data between synthetic batches?

- Discrepancies may arise from residual solvent coordination or incomplete aryl group substitution. Cross-validation with X-ray photoelectron spectroscopy (XPS) can clarify oxidation states, while repeated syntheses under controlled conditions (e.g., strict anhydrous protocols) improve reproducibility .

Q. How can computational modeling predict the electrochemical behavior of tetrakis(4-chlorophenyl)stannane in ion-selective electrodes?

- Density functional theory (DFT) simulations model the compound’s lipophilicity and ion-binding affinity. Experimental data show that derivatives like potassium tetrakis(4-chlorophenyl)borate enhance electrode selectivity for Ca²⁺/Pb²⁺ via steric and electronic effects from chloro substituents .

Q. What role do substituents play in modulating catalytic activity in porphyrin-stannane complexes?

- In Fe(5,10,15,20-tetrakis(4-chlorophenyl)porphyrin)Cl, chloro groups increase electrophilicity at the metal center, enhancing oxidative catalysis. Comparative UV-Vis studies (λmax ~400–450 nm) and cyclic voltammetry reveal redox potentials shifted by ~100 mV compared to non-halogenated analogs .

Q. How do crystallographic defects impact the material properties of stannane-based coordination polymers?

- Single-crystal X-ray data for poly[tetrakis(4-chlorophenyl)methanaminium]cadmate show triclinic symmetry (α = 87.31°), with lattice distortions reducing ion transport efficiency. Defect analysis via powder XRD and SEM-EDS quantifies grain boundary effects .

Q. Methodological Guidance

Q. What protocols validate purity in batch-to-batch synthesis?

- Combine HPLC (C18 column, acetonitrile/water mobile phase) with elemental analysis (Sn% theoretical: ~18–22%). For trace impurities, GC-MS detects residual solvents (e.g., THF) at <0.1% thresholds .

Q. How are conflicting UV-Vis and NMR results resolved in polymer-stannane composites?

- UV-Vis absorbance peaks (e.g., ~300 nm for π→π* transitions) may conflict with NMR-determined aryl group ratios. Use cross-polarization magic-angle spinning (CP/MAS) NMR to probe solid-state structure and FT-IR to confirm bonding motifs .

Q. What advanced techniques quantify environmental degradation products?

Properties

CAS No. |

15799-48-1 |

|---|---|

Molecular Formula |

C24H16Cl4Sn |

Molecular Weight |

564.9 g/mol |

IUPAC Name |

tetrakis(4-chlorophenyl)stannane |

InChI |

InChI=1S/4C6H4Cl.Sn/c4*7-6-4-2-1-3-5-6;/h4*2-5H; |

InChI Key |

SJIHSQMIDXEETD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1Cl)[Sn](C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.